Introduction: The Imidazo[1,5-a]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
Introduction: The Imidazo[1,5-a]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine
The imidazo[1,5-a]pyridine core represents a class of fused heterocyclic compounds that has garnered significant attention in both academic and industrial research.[1] This scaffold, formed by the condensation of imidazole and pyridine rings, is considered a "privileged pharmacophoric scaffold" due to its presence in numerous biologically active compounds.[2] Derivatives of imidazo[1,5-a]pyridine have demonstrated a wide spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and enzyme inhibitory properties.[1][3][4][5] The structural similarity of the imidazopyridine system to purines has prompted extensive biological investigations, revealing their potential to modulate key cellular pathways.[5]
The subject of this guide, 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine , incorporates two key functional groups that significantly influence its chemical behavior and potential as a drug discovery building block. The trifluoromethyl (-CF3) group is a crucial substituent in modern medicinal chemistry, known for enhancing metabolic stability, membrane permeability, and binding affinity through its unique electronic properties.[6] The chloro (-Cl) group at the 5-position provides a reactive handle for further synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) through nucleophilic substitution reactions. This guide provides a detailed overview of the chemical properties, synthesis, reactivity, and potential applications of this important heterocyclic compound.
PART 1: Physicochemical and Spectroscopic Characterization
Precise characterization is fundamental to the application of any chemical entity in a research setting. The following data summarizes the key physical and spectroscopic properties of 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine.
Physicochemical Properties
The introduction of the chloro and trifluoromethyl groups imparts specific physicochemical characteristics to the parent imidazo[1,5-a]pyridine core. These properties are critical for predicting the compound's behavior in various solvent systems and its potential for biological activity.
| Property | Value | Source |
| CAS Number | 2064217-73-6 | [7] |
| Molecular Formula | C₈H₄ClF₃N₂ | Calculated |
| Molecular Weight | 220.58 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Inferred |
| XLogP3 | 2.6 | Predicted[8] |
| Topological Polar Surface Area (TPSA) | 17.3 Ų | Predicted[9] |
| Hydrogen Bond Donors | 0 | Predicted[9] |
| Hydrogen Bond Acceptors | 2 | Predicted[9] |
Note: Some properties are predicted based on computational models for structurally similar compounds, such as 7-(Trifluoromethyl)imidazo[1,2-a]pyridine, due to the limited availability of experimental data for the specific target molecule.
Spectroscopic Data (Predicted)
Spectroscopic analysis is essential for structural confirmation and purity assessment. While a dedicated experimental spectrum for 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine is not publicly available, the following table outlines the expected NMR and MS signatures based on known data for analogous structures.[10][11]
| Technique | Expected Chemical Shifts (δ) / Values | Rationale and Notes |
| ¹H NMR | δ 8.0-8.5 (m, 2H), δ 7.0-7.5 (m, 2H) | The aromatic protons on the bicyclic system are expected in the downfield region. The exact shifts and coupling will depend on the specific electronic effects of the Cl and CF₃ groups. |
| ¹³C NMR | δ 110-150 (multiple peaks) | Aromatic carbons will appear in this range. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling. |
| ¹⁹F NMR | δ -60 to -70 (s) | The trifluoromethyl group typically appears as a singlet in this region of the ¹⁹F NMR spectrum, relative to a standard like CFCl₃.[10] |
| Mass Spec (HRMS) | m/z [M+H]⁺ ≈ 221.0040 | Calculated for C₈H₅ClF₃N₂⁺. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) would be a key diagnostic feature. |
PART 2: Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine are central to its utility as a research tool and intermediate.
Synthetic Pathways
The synthesis of substituted imidazo[1,5-a]pyridines typically involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable one-carbon electrophile.[2] For the target molecule, a plausible route would start from a pre-functionalized pyridine ring.
A common industrial method for producing trifluoromethylpyridines involves a halogen exchange (HALEX) reaction on a trichloromethylpyridine precursor using hydrogen fluoride (HF).[6][12][13]
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine.
Causality Behind Experimental Choices:
-
Chlorination: The initial chlorination of a picoline derivative is a standard method for introducing reactive handles.[13]
-
Fluorination: The use of anhydrous HF is a robust, though hazardous, method for converting a -CCl₃ group to a -CF₃ group.[12] This step is crucial for installing the metabolically stable trifluoromethyl moiety.
-
Aminomethylation & Cyclization: The transformation to a 2-(aminomethyl)pyridine is a necessary precursor step for forming the imidazole ring. Cyclocondensation with a one-carbon source like formic acid or its equivalent is a common and efficient method for constructing the imidazo[1,5-a]pyridine core.[2]
Chemical Reactivity
The reactivity of the molecule is dictated by the interplay between the electron-rich imidazole portion, the electron-deficient pyridine ring (due to the -CF₃ group), and the reactive chloro-substituent.
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